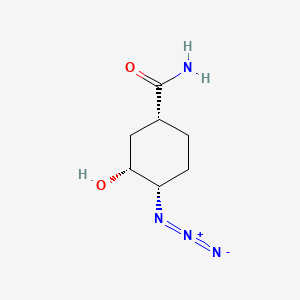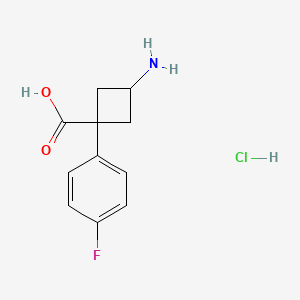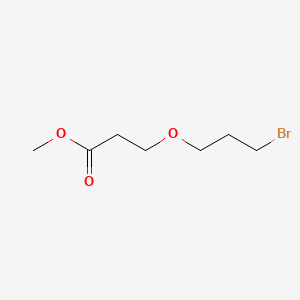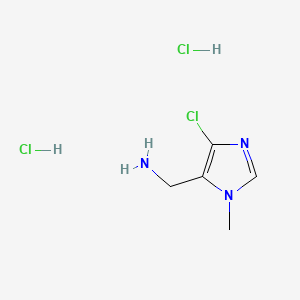![molecular formula C15H18N2O4 B6608461 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid CAS No. 2351872-44-9](/img/structure/B6608461.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indole moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the indole derivative: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the acetic acid moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted Boc-protected amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its structural similarity to biologically active indole derivatives.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid involves its interaction with biological targets such as enzymes and receptors. The indole moiety can interact with various molecular targets, modulating their activity and leading to biological effects. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its targets more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)acetic acid is unique due to the presence of both the indole moiety and the Boc-protected amino group. This combination provides a versatile scaffold for the development of new compounds with potential biological activities.
Eigenschaften
IUPAC Name |
2-(1H-indol-7-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-6-4-5-9-7-8-16-11(9)10/h4-8,12,16H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRDWIZWFYJZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC2=C1NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
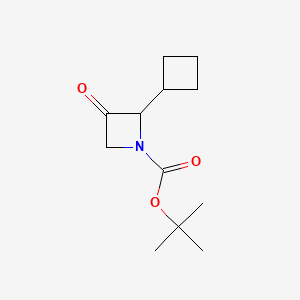
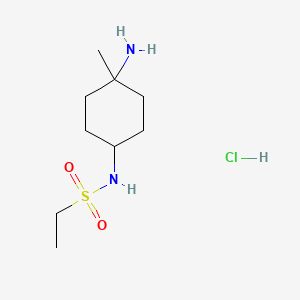
![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
![[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B6608410.png)

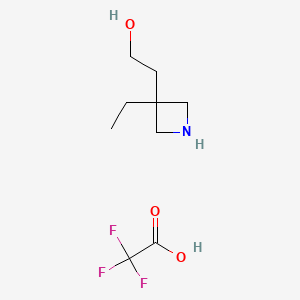

![4-[(3H-diazirin-3-yl)methyl]-1H-imidazolehydrochloride](/img/structure/B6608434.png)

